molecular formula C10H15ClN2O3 B3088366 4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride CAS No. 1185293-26-8

4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride

Cat. No. B3088366
CAS RN: 1185293-26-8
M. Wt: 246.69 g/mol
InChI Key: LZWZZXOJJGXSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride, commonly known as DMOPO, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). It is widely used in scientific research as a tool to study the role of DPP-IV in various biological processes. DMOPO has been found to be an effective inhibitor of DPP-IV in vitro and in vivo, and has been used in a number of studies to explore the role of DPP-IV in the regulation of various biochemical and physiological processes.

Scientific Research Applications

Tautomerism and Molecular Interactions

Research on pyrimidine derivatives, such as 4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride, has explored their tautomeric equilibria and the effects of molecular interactions on these equilibria. Studies have shown that the tautomeric stability of nucleic acid bases can change significantly due to interactions with their environment, which could have biological significance, potentially leading to spontaneous mutation (Person et al., 1989).

Wastewater Treatment in the Pesticide Industry

The compound has also been indirectly related to research on the treatment of high-strength wastewater containing toxic pollutants from the pesticide industry. Biological processes and granular activated carbon have been effective in removing a range of toxic compounds, highlighting the importance of advanced wastewater treatment technologies (Goodwin et al., 2018).

Hybrid Catalysts in Medicinal Chemistry

The synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, is a significant area of research. Hybrid catalysts, including organocatalysts and nanocatalysts, have been employed for developing these scaffolds, indicating the compound's relevance in drug discovery and development (Parmar et al., 2023).

Anti-inflammatory Activities of Pyrimidine Derivatives

Pyrimidine derivatives exhibit a range of pharmacological effects, including anti-inflammatory activities. These effects are attributed to their inhibitory response against the expression and activities of vital inflammatory mediators. Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives provide valuable insights into their potential as therapeutic agents (Rashid et al., 2021).

Enhancing Protoporphyrin IX Accumulation for Therapy

Studies have investigated the use of various pretreatments to improve the clinical outcome of photodynamic therapy (PDT) by enhancing the accumulation of protoporphyrin IX (PpIX). These pretreatments include the use of keratolytics, penetration enhancers, and temperature elevation during application, aiming to optimize intralesional PpIX content and thereby improve the effectiveness of PDT (Gerritsen et al., 2008).

properties

IUPAC Name

4-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-7-6-8(2)12(10(15)11-7)5-3-4-9(13)14;/h6H,3-5H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZZXOJJGXSDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CCCC(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-YL)-butyric acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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